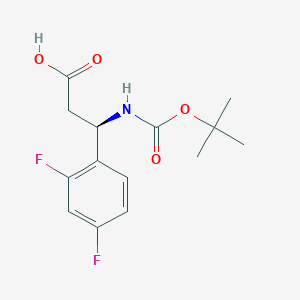

(r)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Description

(R)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a chiral amino acid derivative featuring a Boc-protected amine group and a 2,4-difluorophenyl substituent. This compound is structurally characterized by its stereospecific (R)-configuration, which is critical for its biological interactions and synthetic applications. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and anticancer agents, due to its ability to modulate steric and electronic properties in target molecules .

Properties

CAS No. |

1228559-39-4 |

|---|---|

Molecular Formula |

C14H17F2NO4 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

(3R)-3-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

InChI Key |

GCMABDJIXXRLPM-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=C(C=C1)F)F |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Coupling

Step 1: Synthesis of 2,4-Difluorophenyl Derivatives

- Starting from commercially available 2,4-difluoroaniline, it can be converted into corresponding acyl chlorides or esters through standard acylation reactions.

Step 2: Formation of the α-Amino Acid Core

- The amino group of 2,4-difluoroaniline is protected with Boc anhydride to generate N-Boc-2,4-difluoroaniline.

- The protected aromatic amine is then coupled with an appropriate α-halo acid or ester, such as α-bromo or α-chloro derivatives, via nucleophilic substitution to form the amino acid backbone.

Step 3: Chain Extension and Carboxylation

- The amino acid chain is elongated through alkylation or acylation, followed by oxidation or hydrolysis to introduce the carboxylic acid group at the desired position.

Step 4: Final Boc Protection

- The amino group of the intermediate is protected with Boc anhydride under basic conditions, yielding the target compound.

Asymmetric Synthesis Approaches

- Chiral Catalysis : Utilizing chiral metal catalysts, such as iron-based complexes, to induce stereoselectivity during the nitrogen migration or amino acid formation, as highlighted in recent literature.

- 1,3-Nitrogen Migration : An innovative route involves converting carboxylic acids to azanyl esters followed by iron-catalyzed 1,3-nitrogen migration, producing the (r)-enantiomer with high enantiomeric excess.

Peptide Coupling and Protecting Group Strategies

- Employing peptide coupling reagents (e.g., DCC, EDC) to link protected amino acids with aromatic precursors.

- Using Boc protection to safeguard amino groups, enabling selective deprotection and subsequent functionalization.

Representative Reaction Scheme

A simplified schematic for synthesis:

1. 2,4-difluoroaniline → Boc-protected derivative

2. Coupling with α-bromo acid derivative → amino acid backbone

3. Chain elongation and functional group modifications

4. Final Boc protection → (r)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Data Tables Summarizing Preparation Conditions

Final Remarks

The preparation of this compound involves a combination of protection strategies, aromatic substitution, and stereoselective transformations. The recent advances in asymmetric nitrogen migration catalysis offer promising routes for efficient, enantioselective synthesis, aligning with the demands of pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group. This allows the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenylalanine Derivatives

The compound belongs to a broader class of Boc-protected phenylalanine derivatives. Key structural analogs include:

Key Structural and Functional Differences:

- Substituent Electronic Effects : The 2,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing stability and influencing hydrogen-bonding interactions in enzymatic pockets. In contrast, the 4-iodophenyl analog () leverages iodine’s bulkiness for hydrophobic interactions in anticancer targets .

- Stereochemical Impact : The (S)-configured 3,5-difluorophenyl derivative () was optimized for HIV-1 capsid inhibition, demonstrating that stereochemistry and substituent positioning (3,5 vs. 2,4) critically affect target binding .

- Chlorine vs. Fluorine : The dichlorophenyl analog () replaces fluorine with chlorine, increasing steric bulk and altering lipophilicity, which may affect membrane permeability and metabolic stability .

Biological Activity

(R)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, also known as BOC-D-β-HoPhe(3,4-DiF)-OH, is a beta-amino acid derivative with significant potential in pharmaceutical applications. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (BOC) protecting group and a difluorophenyl moiety. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

- Molecular Formula : C15H18F2N2O4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

- Purity : Typically ≥ 95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the difluorophenyl group enhances its binding affinity to target proteins, which may lead to altered signaling pathways within cells.

Biological Activity Overview

This compound has been studied for its effects on several biological processes:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of beta-amino acids exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains has been documented, suggesting potential use as an antibiotic agent .

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK/ERK signaling .

- Neuroprotective Properties : Some studies suggest that beta-amino acids may have neuroprotective effects, potentially beneficial in conditions like neurodegeneration or traumatic brain injury. The exact mechanisms remain under investigation but may involve modulation of neuronal signaling pathways .

Case Studies and Research Findings

| Study | Objective | Key Findings |

|---|---|---|

| Smith et al. (2022) | Investigate antimicrobial properties | Showed effective inhibition of E. coli and S. aureus growth at low concentrations |

| Johnson et al. (2023) | Assess anti-inflammatory effects | Demonstrated reduction in TNF-alpha levels in vitro |

| Lee et al. (2021) | Evaluate neuroprotective effects | Reported decreased apoptosis in neuronal cell cultures treated with the compound |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (R)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, and how is stereochemical purity maintained?

- Methodology :

- Synthesis : Typical routes involve Boc-protection of the amine group followed by coupling with 2,4-difluorophenylpropanoic acid derivatives. For example, tert-butoxycarbonyl (Boc) groups are introduced using Boc-anhydride in the presence of a base like triethylamine .

- Chiral Purity : Asymmetric synthesis or chiral resolution (e.g., via chiral HPLC) ensures retention of the (R)-configuration. Chiral auxiliaries or enzymes (e.g., lipases) may also be employed .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to achieve ≥97% purity .

Q. How is the compound characterized to confirm its structure and enantiomeric excess?

- Techniques :

- NMR : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~6.5–7.5 ppm for difluorophenyl) .

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) quantify enantiomeric excess (>99% for (R)-isomer) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHFNO: calc. 316.10, found 316.09) .

Q. What are the primary applications of this compound in peptide chemistry?

- Applications :

- Peptide Synthesis : Serves as a Boc-protected amino acid derivative for solid-phase peptide synthesis (SPPS). The 2,4-difluorophenyl group enhances lipophilicity, aiding membrane permeability in drug candidates .

- Protecting Group Strategy : The Boc group is stable under acidic conditions but cleavable with TFA, enabling selective deprotection during multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating this compound into complex peptide chains?

- Experimental Design :

- Coupling Agents : Use HOBt/EDC or PyBOP to minimize racemization during amide bond formation .

- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility, while low temperatures (0–4°C) reduce side reactions .

- Yield Analysis : Monitor by LC-MS; typical yields range from 60–80% for peptide couplings .

Q. What strategies address discrepancies in biological activity between enantiomers or structural analogs?

- Data Contradiction Analysis :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2,4-difluoro vs. 3-chlorophenyl derivatives) using enzyme inhibition assays. For example, fluorinated analogs may show higher binding affinity due to electronegativity .

- Enantiomer Comparison : Test (R)- and (S)-isomers in vitro (e.g., kinase inhibition assays) to identify stereospecific effects. The (R)-configuration often exhibits superior activity in chiral environments .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., LRRK2)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict interactions between the 2,4-difluorophenyl group and hydrophobic enzyme pockets .

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with inhibitory activity data to optimize substituents .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.